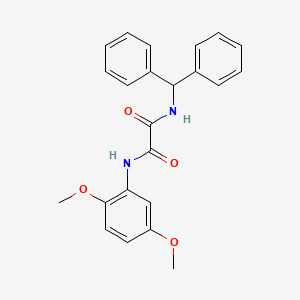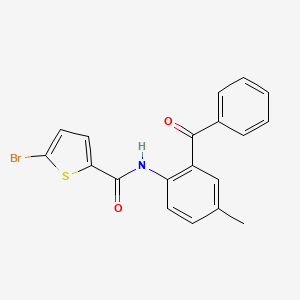![molecular formula C30H28N4O3 B6485185 9-[4-(benzyloxy)-3-ethoxyphenyl]-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 442653-75-0](/img/structure/B6485185.png)
9-[4-(benzyloxy)-3-ethoxyphenyl]-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-[4-(benzyloxy)-3-ethoxyphenyl]-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” is a complex organic molecule that belongs to the class of heterocyclic compounds known as 1,2,4-triazoloquinazolines . These compounds are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .
Synthesis Analysis
The synthesis of [1,2,4]triazoloquinazolinone derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . The use of acetic acid as the reaction medium results in a remarkable beneficial effect on the reaction, allowing it to be performed without the need of incorporating a catalyst . This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, more readily available and inexpensive materials, more environmentally friendly, no need for column chromatography, and simple work-up procedure .Molecular Structure Analysis
The molecular structure of the compound was analyzed using the Hirshfeld surface technique and Crystal Explorer 17.5 . This study maps the Hirshfeld surfaces for a detailed understanding of atom pair close contacts and interaction types .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazoloquinazolinone derivatives have been studied . The reactions were carried out in the absence as well as in the presence of ZnO nanoparticles as a heterogeneous catalyst . The presence of ZnO nanoparticles was found to improve the yields of the reactions but did not change the regioselectivity of the products .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using Density Functional Theory (DFT) calculations . The compound is identified as electron-rich with strong electron-donating and accepting potential, indicating its reactivity and stability . Its band gap suggests Nonlinear Optical (NLO) attributes . The Molecular Electrostatic Potential (MEP) map reveals charge distribution across the compound’s surface .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (also known as MFCD02971645, EU-0013623, or Oprea1_099457), focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The triazoloquinazoline scaffold is known for its interaction with various biological targets, making it a promising candidate for developing new anticancer agents. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting cell growth in various cancer cell lines .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a valuable candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes and disrupt their function, leading to the inhibition of bacterial growth. This is particularly important in the fight against antibiotic-resistant bacteria .
Antifungal Applications
In addition to its antibacterial properties, this compound has been studied for its antifungal activity. It has shown effectiveness against a range of fungal pathogens, including those responsible for common infections in humans. The triazole moiety in its structure is known for its antifungal properties, which contribute to its overall efficacy .
Antidiabetic Applications
Research has indicated that this compound may have antidiabetic properties. It can modulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for developing new treatments for diabetes.
These applications highlight the diverse potential of 9-[4-(benzyloxy)-3-ethoxyphenyl]-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Springer Springer Springer : Springer : Springer : Springer : Springer : Springer
Future Directions
The future directions for the study of this compound could include further exploration of its pharmacological activities, optimization of its synthesis process, and investigation of its potential applications in various fields such as medicinal chemistry and drug development. The compound’s strong electron-donating and accepting potential, indicating its reactivity and stability, suggest it could be a promising candidate for further study .
properties
IUPAC Name |
9-(3-ethoxy-4-phenylmethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-2-36-26-18-22(16-17-25(26)37-19-20-10-5-3-6-11-20)28-27-23(14-9-15-24(27)35)31-30-32-29(33-34(28)30)21-12-7-4-8-13-21/h3-8,10-13,16-18,28H,2,9,14-15,19H2,1H3,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBYGJXTFIFGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-(benzyloxy)-3-ethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)

![1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6485142.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6485153.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B6485161.png)
![(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6485163.png)

![N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6485179.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6485183.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485191.png)
![1-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6485195.png)